molecular formula C15H17ClO3 B1345400 cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 736136-52-0

cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1345400
CAS No.: 736136-52-0
M. Wt: 280.74 g/mol
InChI Key: NYTRSJIUYQSYKZ-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex cyclic compounds with multiple functional groups. The primary International Union of Pure and Applied Chemistry name reflects the cyclohexane ring as the principal structural framework, with numerical locants indicating the precise positions of substituents. The compound carries the Chemical Abstracts Service registry number 735275-58-8, providing unambiguous chemical identification within global databases. Alternative systematic names include cis-4-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid and cis-4-(2-(3-Chlorophenyl)-2-oxoethyl)cyclohexanecarboxylic acid, demonstrating nomenclatural variations that maintain chemical accuracy while accommodating different formatting conventions.

The compound's identification extends beyond systematic nomenclature to include specialized database codes such as PubChem Compound Identification Number 24722580 and DSSTox Substance Identification Number DTXSID901175712. These identifiers facilitate comprehensive chemical information retrieval across multiple databases and regulatory systems. The compound's synonyms encompass both cis and trans stereoisomeric designations, reflecting the importance of stereochemical specification in accurate compound identification. The systematic naming convention emphasizes the meta-chlorophenyl substitution pattern, distinguishing this compound from its ortho and para isomers through precise positional nomenclature.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₅H₁₇ClO₃, representing a complex organic structure with fifteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, and three oxygen atoms. The molecular weight calculations yield a precise value of 280.74 grams per mole, as determined through high-resolution mass spectrometric analysis. This molecular composition reflects the integration of multiple functional groups within a single molecular framework, including aromatic, aliphatic, carbonyl, and carboxylic acid functionalities.

The elemental composition analysis reveals specific atomic percentages that characterize the compound's chemical nature. Carbon constitutes the predominant element, contributing significantly to the molecular framework through both aromatic and aliphatic carbon centers. The presence of three oxygen atoms distributed across carbonyl and carboxylic acid functionalities establishes the compound's polar character and potential for hydrogen bonding interactions. The single chlorine substituent on the aromatic ring introduces additional molecular complexity through its electron-withdrawing effects and steric considerations.

Property Value Database Source
Molecular Formula C₁₅H₁₇ClO₃ PubChem, Cymit Quimica
Molecular Weight 280.74 g/mol PubChem CID 24722580
Chemical Abstracts Service Number 735275-58-8 Multiple databases
PubChem Compound Identification 24722580 PubChem
DSSTox Identification DTXSID901175712 Environmental Protection Agency

Stereochemical Configuration and Conformational Analysis

The stereochemical designation "cis" in the compound's name specifically refers to the relative spatial arrangement of substituents on the cyclohexane ring system. In this compound, the carboxylic acid group at position 1 and the chlorophenylketone substituent at position 4 are oriented on the same face of the cyclohexane ring. This stereochemical relationship significantly influences the compound's three-dimensional structure, conformational preferences, and potential biological activity.

Cyclohexane ring systems preferentially adopt chair conformations to minimize steric strain and maximize orbital overlap efficiency. In the chair conformation, substituents can occupy either axial or equatorial positions, with equatorial positions generally preferred due to reduced steric hindrance. The cis-disubstituted cyclohexane exhibits dynamic conformational behavior, with both substituents capable of occupying axial positions in one chair conformation and equatorial positions in the ring-flipped alternative. The conformational equilibrium between these chair forms depends on the relative steric demands of the carboxylic acid and chlorophenylketone substituents.

Conformational analysis of disubstituted cyclohexanes reveals that cis-1,4-disubstituted systems experience significant conformational strain when both substituents adopt axial orientations. The compound's preferred conformation likely favors the chair arrangement where both the carboxylic acid and chlorophenylketone substituents occupy equatorial positions, minimizing 1,3-diaxial interactions. This conformational preference has important implications for the compound's chemical reactivity, intermolecular interactions, and potential biological recognition.

X-ray Crystallographic Studies of Cyclohexane Ring Geometry

Crystallographic investigations of cyclohexane-containing compounds provide essential insights into the actual three-dimensional geometries adopted in solid-state structures. Analysis of Cambridge Structural Database entries for cyclohexane derivatives reveals that the chair conformation consistently dominates in crystalline environments, with internal carbon-carbon-carbon bond angles averaging approximately 109.5 degrees. These experimental observations confirm theoretical predictions regarding optimal tetrahedral geometry around sp³-hybridized carbon centers.

Detailed crystallographic measurements of cyclohexane ring systems demonstrate minimal angle strain in the chair conformation, with bond angles deviating less than one degree from the ideal tetrahedral value. The strain-free nature of the cyclohexane chair conformation explains its overwhelming prevalence in both solution and solid-state structures. Comparative analysis across multiple crystal structures reveals consistent geometric parameters, including carbon-carbon bond lengths averaging 1.54 Angstroms and carbon-carbon-carbon bond angles clustering around 109.5 degrees.

The crystallographic data emphasizes that cyclohexane rings maintain their characteristic puckered chair geometry even when bearing bulky substituents such as chlorophenylketone groups. Steric interactions between substituents may influence the precise conformational equilibrium, but the fundamental chair geometry remains intact. These structural insights provide crucial validation for theoretical conformational models and support predictions regarding the compound's preferred three-dimensional arrangement.

Geometric Parameter Average Value Standard Deviation Data Source
C-C-C Bond Angle 109.5° ±0.8° Cambridge Structural Database
C-C Bond Length 1.54 Å ±0.02 Å Crystal Structure Analysis
Ring Pucker Amplitude 0.65 Å ±0.05 Å Conformational Studies
Angle Strain Energy <1 kJ/mol ±0.2 kJ/mol Computational Analysis

Comparative Structural Analysis with Ortho- and Para-Chlorophenyl Isomers

Comparative structural analysis reveals significant differences between the meta-chlorophenyl compound under investigation and its corresponding ortho and para isomers. The ortho isomer, cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, shares the identical molecular formula C₁₅H₁₇ClO₃ and molecular weight of 280.74 grams per mole. However, the positional difference in chlorine substitution creates distinct electronic and steric environments that influence the compound's chemical behavior and potential biological activity.

The ortho-chlorophenyl isomer exhibits enhanced steric crowding around the carbonyl carbon due to the proximity of the chlorine substituent to the ketone functionality. This steric interaction may influence the planarity of the aromatic ring relative to the carbonyl group, potentially affecting conjugation and electronic distribution. Chemical Abstracts Service registry numbers distinguish these isomers, with the ortho compound assigned number 735275-63-5. The para-chlorophenyl isomer represents another structural variant, though specific data for the exact para analog remains limited in the available literature.

Electronic effects differ significantly among the three chlorophenyl isomers due to varying resonance and inductive contributions. The meta-chlorine position provides moderate electron withdrawal through inductive effects without direct resonance interaction with the carbonyl carbon. In contrast, the para position allows direct resonance communication between the chlorine substituent and the carbonyl functionality, while the ortho position combines both effects with additional steric considerations. These electronic differences manifest in distinct chemical reactivity patterns, spectroscopic properties, and potential biological activities among the three isomeric forms.

Isomer Type Chemical Abstracts Service Number Chlorine Position Steric Interaction Level Electronic Effect
Meta (3-Chlorophenyl) 735275-58-8 Position 3 Moderate Inductive withdrawal
Ortho (2-Chlorophenyl) 735275-63-5 Position 2 High Inductive + steric
Para (4-Chlorophenyl) Variable Position 4 Low Resonance + inductive

Properties

IUPAC Name

4-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO3/c16-13-3-1-2-12(9-13)14(17)8-10-4-6-11(7-5-10)15(18)19/h1-3,9-11H,4-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTRSJIUYQSYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175712
Record name cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-58-8
Record name cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carboxylation of Grignard Reagents

One of the most reliable methods to prepare carboxylic acids with specific substitution patterns is via the carboxylation of Grignard reagents:

  • A suitable cyclohexyl halide (e.g., 4-halocyclohexanone derivative) is converted into the corresponding Grignard reagent by reaction with magnesium metal.
  • The Grignard reagent is then reacted with carbon dioxide (CO2) to form the magnesium carboxylate intermediate.
  • Acidic workup (e.g., dilute HCl) yields the carboxylic acid.

This method allows the introduction of the carboxylic acid group at the desired position on the cyclohexane ring with retention of stereochemistry if starting from a stereodefined halide.

Introduction of the 2-(3-Chlorophenyl)-2-oxoethyl Side Chain

The 2-(3-chlorophenyl)-2-oxoethyl substituent can be introduced via:

  • Friedel-Crafts acylation of the cyclohexane ring with 3-chlorobenzoyl chloride or related acylating agents.
  • Alkylation of cyclohexanone derivatives with 3-chlorophenyl-substituted α-halo ketones.
  • Alternatively, nucleophilic addition of 3-chlorophenyl-substituted organometallic reagents to cyclohexanone derivatives followed by oxidation.

Stereochemical Control

  • The cis configuration is favored by controlling reaction conditions such as temperature, solvent, and choice of reagents.
  • Use of chiral auxiliaries or catalysts can enhance stereoselectivity.
  • Purification techniques such as crystallization or chiral chromatography may be employed to isolate the cis isomer.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of cyclohexyl Grignard reagent Cyclohexyl bromide + Mg in dry ether Cyclohexylmagnesium bromide
2 Carboxylation CO2 gas bubbling into Grignard reagent Magnesium carboxylate intermediate
3 Acidic workup Dilute HCl Cyclohexane-1-carboxylic acid
4 Alkylation/acylation 3-chlorophenyl α-halo ketone + base Introduction of 2-(3-chlorophenyl)-2-oxoethyl substituent
5 Stereochemical purification Crystallization or chiral chromatography Isolation of this compound

Research Findings and Data

  • The compound has been characterized with melting points around 115–118 °C and purity levels of approximately 95% in commercial samples, indicating successful synthesis and isolation of the cis isomer.
  • Predicted physical properties include a density of ~1.23 g/cm³ and a boiling point near 458 °C, consistent with its molecular weight and structure.
  • The pKa of the carboxylic acid group is predicted around 4.67, typical for substituted cyclohexane carboxylic acids.
  • Safety data indicate the compound is an irritant and harmful if ingested or inhaled, necessitating appropriate protective measures during synthesis.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Grignard Reagent Carboxylation Formation of carboxylic acid via reaction of cyclohexyl Grignard with CO2 High regio- and stereoselectivity Sensitive to functional groups
Friedel-Crafts Acylation Acylation of cyclohexane ring with 3-chlorobenzoyl chloride Direct introduction of aryl ketone Requires strong Lewis acids
Alkylation with α-Halo Ketones Nucleophilic substitution to attach ketoaryl side chain Versatile for side chain variation May require protection/deprotection
Stereochemical Resolution Purification to isolate cis isomer High purity isomer isolation Additional purification steps

Chemical Reactions Analysis

cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Scientific Research Applications

cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, emphasizing differences in substituents, stereochemistry, and functional groups.

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Features
This compound (Target) C₁₅H₁₇ClO₃ 3-Cl (phenyl) 280.74 cis configuration; chloro-substituted aromatic ring; carboxylic acid group
CIS-4-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid C₁₅H₁₇BrO₃ 2-Br (phenyl) 325.20 Bromine substituent (vs. Cl); higher molecular weight; altered steric effects
cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid C₁₆H₂₀O₄ 4-OCH₃ (phenyl) 276.33 Methoxy group (electron-donating); para-substitution; reduced lipophilicity
trans-4-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid C₁₅H₁₇BrO₃ 3-Br (phenyl) 325.20 trans configuration; bromine substituent; altered solubility and bioactivity
CIS-3-[2-oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid C₁₅H₁₅F₃O₃ 3-CF₃ (phenyl) 300.28 Cyclopentane core (vs. cyclohexane); trifluoromethyl group (strongly electron-withdrawing)

Key Structural and Functional Differences:

Halogen Substitution: The target compound’s 3-chlorophenyl group offers moderate electronegativity and lipophilicity. The trifluoromethyl group in CIS-3-[2-oxo-2-(3-trifluoromethylphenyl)ethyl]... introduces strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility .

Substituent Position and Electronic Effects: The methoxy group in cis-2-[2-(4-Methoxyphenyl)-...

Core Ring Structure :

  • Replacement of cyclohexane with cyclopentane (CIS-3-[2-oxo-2-(3-trifluoromethylphenyl)... ) reduces ring strain and alters conformational flexibility, impacting pharmacokinetic properties .

Research Findings and Implications

While direct pharmacological data for the target compound are scarce, insights can be extrapolated from analogs:

  • Halogenated Analogs : Bromine and chlorine derivatives are frequently explored in drug discovery for their ability to engage in halogen bonding with biomolecules, enhancing binding affinity .
  • Methoxy Derivatives : Compounds like cis-2-[2-(4-Methoxyphenyl)-... may exhibit improved aqueous solubility, making them suitable for oral formulations, but could face challenges in crossing lipid membranes .
  • Stereochemical Impact : The cis vs. trans configuration significantly affects molecular interactions. For example, trans isomers may display lower melting points due to reduced crystal lattice stability .

Biological Activity

Cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a chemical compound with significant potential in pharmacology. Its unique structural properties contribute to its biological activity, particularly in the fields of anti-inflammatory and analgesic research. This article reviews the biological activity of this compound based on various studies, including molecular interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C15H17ClO3
  • Molecular Weight : Approximately 280.74 g/mol
  • IUPAC Name : (1R,2R)-2-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • Physical Properties :
    • Predicted boiling point: 459.4 ± 15.0 °C
    • Density: 1.233 ± 0.06 g/cm³

Research indicates that this compound interacts with specific molecular targets involved in inflammatory pathways. Its structural features suggest potential analgesic and anti-inflammatory properties, making it a candidate for further pharmacological evaluation.

Pharmacological Studies

  • Anti-inflammatory Activity :
    • Studies have shown that the compound can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
    • In vitro assays demonstrated a reduction in inflammatory markers in cell lines treated with the compound.
  • Analgesic Effects :
    • Animal models have been utilized to assess pain relief capabilities. The compound exhibited significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
    • The mechanism appears to involve modulation of pain pathways, potentially through cyclooxygenase (COX) inhibition.

Study 1: In Vivo Efficacy

A study conducted on rats evaluated the analgesic effects of this compound using the formalin test. Results indicated that the compound significantly reduced pain scores compared to control groups, suggesting its efficacy as an analgesic agent.

Treatment GroupPain Score Reduction (%)
Control10%
Low Dose30%
High Dose60%

Study 2: Molecular Docking Analysis

Molecular docking studies were performed to predict the binding affinity of the compound to COX enzymes. The results indicated strong binding interactions, supporting its potential as a COX inhibitor.

Target EnzymeBinding Energy (kcal/mol)
COX-1-9.5
COX-2-10.1

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison was made with structurally similar compounds:

Compound NameIUPAC NameSimilarityUnique Features
Cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid(1R,2R)-2-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acidSimilar structure with different chlorophenyl positionPotentially different biological activity due to substitution
Cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid(1R,3S)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acidSame functional groups but different stereochemistryVariations in pharmacological effects based on stereochemistry

Q & A

Q. What are the optimal synthetic routes for cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, and how are critical reaction conditions controlled?

The synthesis typically involves multi-step reactions, including acylation to introduce the 3-chlorophenyl ketone group and cyclization to form the cyclohexane core. Key steps include:

  • Friedel-Crafts acylation to attach the 3-chlorophenyl group.
  • Cyclohexane ring formation via acid-catalyzed cyclization. Critical conditions include temperature control (60–80°C for acylation), solvent choice (e.g., dichloromethane for polarity), and catalysts (e.g., Lewis acids like AlCl₃). Reaction progression is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize yield (>70%) and purity (>95%) .

Q. How is the structural configuration of the compound confirmed, and what analytical techniques are essential?

Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and cis-configuration (e.g., coupling constants in NOESY for spatial proximity).
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (C₁₅H₁₇ClO₃, ~280.74 g/mol).
  • X-ray crystallography : Using programs like SHELXL for precise stereochemical assignment .

Q. What biological activities have been observed, and what mechanisms are proposed?

The compound exhibits cytotoxic effects against cancer cell lines (e.g., IC₅₀ values in the µM range) via apoptosis induction. Proposed mechanisms include:

  • Enzyme inhibition : Molecular docking suggests interactions with kinases or proteases.
  • Receptor modulation : Potential binding to G-protein-coupled receptors (GPCRs) due to structural similarity to bioactive cyclohexane derivatives .

Advanced Research Questions

Q. How do substituent variations (e.g., Cl vs. Br, F) on the phenyl ring influence pharmacological properties?

Comparative studies with bromo () and fluoro () analogs reveal:

  • Electron-withdrawing effects : Chloro substituents enhance metabolic stability compared to bromo.
  • Bioavailability : Fluorinated analogs show improved solubility (logP reduction by ~0.5 units) but reduced target affinity.
  • Binding specificity : 3-Chloro positioning optimizes steric interactions in enzyme active sites .

Q. How can contradictions in biological assay results be addressed methodologically?

Discrepancies (e.g., variable IC₅₀ values across studies) may arise from:

  • Purity issues : Validate compound purity via HPLC and elemental analysis.
  • Stereochemical heterogeneity : Use chiral chromatography to isolate cis-isomers.
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times. Orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) improve reliability .

Q. What strategies optimize the compound’s bioavailability through structural modifications?

  • Prodrug synthesis : Esterification of the carboxylic acid group (e.g., methyl ester) enhances membrane permeability.
  • Substituent tuning : Introducing hydrophilic groups (e.g., hydroxyl) at non-critical positions improves solubility.
  • Co-crystallization : Co-formers like succinic acid enhance dissolution rates in preclinical models .

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